molecular formula C22H26N2O3 B11441071 Ethyl 3-(adamantane-1-amido)-1H-indole-2-carboxylate

Ethyl 3-(adamantane-1-amido)-1H-indole-2-carboxylate

Cat. No.: B11441071
M. Wt: 366.5 g/mol
InChI Key: PANJXKJNVCJUGZ-UHFFFAOYSA-N
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Description

Ethyl 3-(adamantane-1-amido)-1H-indole-2-carboxylate is a synthetic organic compound that combines the structural features of adamantane and indole The adamantane moiety is known for its rigidity and stability, while the indole ring is a common structural motif in many biologically active compounds

Preparation Methods

The synthesis of Ethyl 3-(adamantane-1-amido)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Adamantane Moiety: The adamantane group is introduced through an amide bond formation. This can be achieved by reacting adamantane-1-carboxylic acid with an appropriate amine to form the adamantane-1-amido intermediate.

    Esterification: The final step involves the esterification of the indole-2-carboxylic acid with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production.

Chemical Reactions Analysis

Ethyl 3-(adamantane-1-amido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides, resulting in the reduction of the indole ring or the amide group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-(adamantane-1-amido)-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing indole and adamantane moieties.

    Biology: The compound can be used in studies related to its biological activity, such as its potential as an antiviral or anticancer agent.

    Medicine: Due to the presence of the indole ring, it may have potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or rigidity.

Mechanism of Action

The mechanism of action of Ethyl 3-(adamantane-1-amido)-1H-indole-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantane moiety may contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins, while the indole ring may interact with various biological targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Ethyl 3-(adamantane-1-amido)-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the adamantane and indole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

ethyl 3-(adamantane-1-carbonylamino)-1H-indole-2-carboxylate

InChI

InChI=1S/C22H26N2O3/c1-2-27-20(25)19-18(16-5-3-4-6-17(16)23-19)24-21(26)22-10-13-7-14(11-22)9-15(8-13)12-22/h3-6,13-15,23H,2,7-12H2,1H3,(H,24,26)

InChI Key

PANJXKJNVCJUGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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